4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide
Description
Properties
Molecular Formula |
C19H18N6O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C19H18N6O2/c1-24(2)19(26)14-9-8-12(10-17(14)27-3)25-11-16(21-23-25)18-13-6-4-5-7-15(13)20-22-18/h4-11H,1-3H3,(H,20,22) |
InChI Key |
CDBUVLFQZRRCFR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)N2C=C(N=N2)C3=NNC4=CC=CC=C43)OC |
Origin of Product |
United States |
Preparation Methods
Formation of Indazole
The synthesis of the indazole component can be achieved through various methods, including:
Cyclization of Hydrazones : Starting from appropriate hydrazones derived from substituted phenyl ketones and diazonium salts, cyclization can yield indazoles.
-
$$
\text{Phenyl ketone} + \text{Hydrazine} \rightarrow \text{Indazole} + \text{by-products}
$$
Synthesis of Triazole
The triazole ring can be synthesized via:
Click Chemistry : Utilizing azides and alkynes under copper(I) catalysis to form triazoles efficiently.
-
$$
\text{Azide} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazole}
$$
Coupling Reaction
The final step involves the coupling of the indazole and triazole components with a methoxy-N,N-dimethylbenzamide.
-
- The indazole and triazole derivatives are reacted in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation.
- Data Table: Reaction Conditions and Yields
| Step | Reactants/Conditions | Yield (%) |
|---|---|---|
| Indazole Formation | Hydrazone + Hydrazine | 70 - 85 |
| Triazole Synthesis | Azide + Alkyne (Cu(I) catalyst) | 90 - 95 |
| Coupling Reaction | Indazole + Triazole + EDC/HATU | 80 - 90 |
Recent studies have shown that optimizing reaction conditions significantly impacts the yield and purity of the final product. For instance:
The use of microwave irradiation has been reported to enhance reaction rates and yields in the synthesis of both indazoles and triazoles.
Solvent choice also plays a critical role; using polar aprotic solvents can lead to better solubility and reactivity.
The preparation of 4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide involves multiple synthetic steps, each requiring careful optimization to achieve high yields and purity. The methodologies discussed provide a comprehensive framework for researchers interested in synthesizing this compound for further pharmacological evaluation.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The indazole and triazole rings are known to interact with various biological targets, including proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Indazole-Benzamide Derivatives ()
Compound 10f (4-(1H-Indazol-3-yl)-N,N-dimethylbenzamide) lacks the triazole linker and methoxy group present in the target compound. The direct attachment of indazole to benzamide simplifies the structure but reduces opportunities for target engagement via the triazole’s dipolar interactions.
- Melting Point : 160.5–163.0°C (10f) vs. higher expected for the target due to triazole-induced crystallinity.
- Synthesis : 10f is synthesized via amide coupling, whereas the target compound likely requires copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .
Triazole-Linked Heterocycles ( and )
- Compound 9c (): Contains a benzodiazol-2-yl group linked via triazole to a thiazole-acetamide. Unlike the target compound, the absence of a methoxy group and the presence of a bromophenyl-thiazole moiety may confer distinct solubility and binding profiles.
- N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (): Shares the triazole linker and methoxy group but incorporates a nitrobenzamide and benzo[d]thiazole group, which could enhance electron-withdrawing effects and redox activity compared to the target compound.
Functional Group Modifications
Methoxy Substitutions
The 2-methoxy group in the target compound contrasts with halogenated analogs (e.g., 11 and 12 in , which have chloro substituents).
N,N-Dimethyl vs. Other Amides
- 10e (N-Methylbenzamide, ): The mono-methyl analog has a higher melting point (239.5–241.0°C) than 10f, suggesting that N,N-dimethylation reduces intermolecular hydrogen bonding. The target compound’s N,N-dimethyl group likely further decreases polarity, enhancing lipophilicity.
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a hydroxyl group that improves water solubility, a property absent in the target compound due to full alkylation of the amide nitrogen.
Physicochemical and Spectral Properties
Biological Activity
The compound 4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide , identified by its CAS number 1383702-72-4, is a novel benzamide derivative that has attracted attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure
- Molecular Formula : C₁₉H₁₈N₆O₂
- Molecular Weight : 362.4 g/mol
- Chemical Structure : The compound features an indazole and triazole moiety, contributing to its diverse biological activities.
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of 4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it acts as an inhibitor of several kinases, which play crucial roles in cancer cell proliferation and survival.
Inhibition of Kinases
Research indicates that this compound effectively inhibits:
- Glycogen Synthase Kinase 3 (GSK-3) : Involved in various cellular processes including metabolism and cell cycle regulation.
- Janus Kinases (JAK) : Important for cytokine signaling and immune response.
These pathways are significant in the development of cancer therapies, particularly for types such as triple-negative breast cancer (TNBC) where traditional therapies may be ineffective.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant anticancer properties. For instance:
- Cell Proliferation Inhibition : The compound has shown to inhibit the growth of various cancer cell lines, including breast and lung cancers, with IC₅₀ values indicating potent activity.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on TNBC : A study published in Oncotarget demonstrated that the compound effectively reduced tumor growth in xenograft models of TNBC, showing a marked decrease in Ki67 expression, a proliferation marker .
- Kinase Profiling : Detailed kinase profiling revealed that the compound selectively inhibits TTK and CLK2 kinases, which are critical for tumor growth and metastasis .
Comparative Analysis with Related Compounds
To better understand the unique properties of 4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide , a comparison with related benzamide derivatives is useful:
| Compound Name | Target Kinases | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide | GSK-3, JAK | <10 | Effective against TNBC |
| Benzamide Riboside | DHFR | >50 | Inhibits cell growth via NADK inhibition |
| 4-chloro-benzamides derivatives | RET kinase | <5 | Promising for thyroid cancer therapies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
